N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide
Description
This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazole core fused with a 4-methoxyphenyl substituent at position 2 and a 4-methylbenzenesulfonamide group linked via an ethyl chain at position 4. The triazolothiazole scaffold is known for its planar aromatic structure, which enhances π-π stacking interactions in biological systems, while the sulfonamide moiety contributes to hydrogen bonding and solubility . Synthesis typically involves multi-step reactions, including cyclization of sulfilimines or coupling of hydrazine derivatives with sulfonyl chlorides .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-14-3-9-18(10-4-14)29(25,26)21-12-11-16-13-28-20-22-19(23-24(16)20)15-5-7-17(27-2)8-6-15/h3-10,13,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXVQYVUYIEOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This step often starts with the reaction of 4-methoxyphenylhydrazine with carbon disulfide and a suitable base to form the intermediate thiosemicarbazide. The thiosemicarbazide is then cyclized using an appropriate cyclizing agent to form the thiazolo[3,2-b][1,2,4]triazole ring.
Attachment of the Ethyl Linker: The thiazolo[3,2-b][1,2,4]triazole intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.
Sulfonamide Formation: Finally, the ethylated intermediate is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins (e.g., P53, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl2) . Studies indicate that it may inhibit tumor growth in various cancer cell lines .
- Antimicrobial Properties : Research highlights its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- Antiviral Activity : The compound's structure suggests possible interactions with viral enzymes or receptors, which could inhibit viral replication .
Enzyme Inhibition
The compound has been studied for its enzyme inhibitory properties:
- Carbonic Anhydrase Inhibition : It exhibits potential as an inhibitor of carbonic anhydrase, which is relevant in treating conditions like glaucoma and epilepsy .
- Cholinesterase Inhibition : The compound may also inhibit cholinesterase enzymes, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .
Agricultural Applications
Due to its biological activity profile, this compound could be explored for use in agrochemicals:
- Pesticide Development : Its antimicrobial properties make it a candidate for developing new pesticides or fungicides that could help manage crop diseases .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells with IC50 values suggesting strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another study, derivatives of similar thiazole compounds were synthesized and screened for antimicrobial activity. The findings demonstrated that modifications to the thiazole structure could enhance antibacterial efficacy against resistant strains . This suggests that this compound might also benefit from structural optimization.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Key Compounds:
- 2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazole (7a)
- 6-Methyl-2-methylthio-1,2,4-triazolo[3,2-b]benzothiazole (7b)
- N-[4-(p-Tolyl)Thiazol-2-yl]-4-Methylbenzenesulfonamide
Analysis :
- Substituent Effects : The 4-methoxyphenyl group in the target compound likely enhances electron density and lipophilicity compared to methylthio or chloro groups in 7a–7d . This may improve membrane permeability but reduce aqueous solubility.
Sulfonamide-Containing Heterocycles with Diverse Cores
Key Compounds:
- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]
- N-(2-(6-((2-(Mesitylamino)-2-Oxoethyl)Sulfanyl)Triazolo[4,3-b]Pyridazin-3-yl)Ethyl)-4-Methylbenzamide
Analysis :
- Triazole vs. Triazolothiazole : The triazole-thiones in exhibit tautomerism, which influences their reactivity and binding modes, unlike the rigid triazolothiazole in the target compound .
- Pyridazine vs.
Simple Sulfonamide Derivatives
Key Compounds:
Analysis : The addition of the triazolothiazole moiety in the target compound likely reduces solubility compared to simpler sulfonamides but introduces multifunctional binding sites for targeted biological interactions .
Biological Activity
N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Triazolo-thiazole moiety : Known for various biological activities.
- Sulfonamide group : Implicated in antibacterial and anti-inflammatory effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S2 |
| Molecular Weight | 426.56 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing the triazolo-thiazole structure exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : The triazole moiety has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated antibacterial activity up to 16 times more potent than ampicillin against resistant strains .
- Antifungal Activity : Similar compounds have been noted for their antifungal properties against various pathogenic fungi .
Anticancer Activity
The triazolo-thiazole derivatives have been studied for their anticancer potential:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
- Case Studies : Compounds with analogous structures have been tested against various cancer cell lines such as HCT-15 and Jurkat cells, showing significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties:
- Inhibition of Cyclooxygenase (COX) : This compound may act as a COX inhibitor, reducing the synthesis of pro-inflammatory mediators .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Targeting enzymes such as COX or other kinases involved in inflammatory and proliferative pathways.
- Receptor Interaction : Potential interaction with receptors implicated in tumorigenesis or inflammation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through modulation of Bcl-2 family proteins .
Research Findings and Case Studies
Several studies have highlighted the biological activity of similar compounds:
- A review on 1,2,4-triazoles summarized their pharmacological profiles as antifungal, antibacterial, anticancer, and anti-inflammatory agents .
- A study demonstrated the synthesis and evaluation of thiazole-integrated compounds showing significant activity against resistant bacterial strains and various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
